7-(2-Fluorophenyl)-7-oxoheptanenitrile
Description
7-(2-Fluorophenyl)-7-oxoheptanenitrile is a nitrile derivative featuring a seven-carbon aliphatic chain terminated by a ketone group at the seventh position and a 2-fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its structural resemblance to intermediates used in synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
7-(2-fluorophenyl)-7-oxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHCVWYPAKBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642223 | |
| Record name | 7-(2-Fluorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-39-0 | |
| Record name | 2-Fluoro-ζ-oxobenzeneheptanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Fluorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-7-oxoheptanenitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from heptanenitrile. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Fluorophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
7-(2-Fluorophenyl)-7-oxoheptanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length Variation
Key analogs include nitriles with shorter or longer aliphatic chains:
- 4-(2-Fluorophenyl)-4-oxobutanenitrile : A four-carbon analog with reduced steric bulk but lower lipophilicity .
Impact of chain length :
Longer chains increase hydrophobicity (higher LogP) but reduce aqueous solubility, influencing bioavailability.
Substituent Position and Fluorination
- Ethyl 7-(2,4-Difluorophenyl)-7-oxoheptanoate: Differs by replacing the nitrile with an ester group and adding a 4-fluorine. This modification enhances metabolic stability compared to nitriles but reduces electrophilicity .
- 3-(2,6-Difluorophenyl)-3-oxopropanenitrile : A shorter-chain analog with two fluorine atoms on the phenyl ring, improving π-π stacking interactions in target binding .
Activity comparison :
- BRAF/HDAC inhibition : Fluorophenyl-containing compounds (e.g., 14a–14j in ) show dual kinase-histone deacetylase (HDAC) inhibition. However, this compound lacks the thiazolyl-pyrimidinyl scaffold critical for this activity .
- Solubility: Compounds with ester groups (e.g., Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate) exhibit higher solubility (8.2 mg/mL) than nitriles (5.3 mg/mL) due to ester hydrophilicity .
Heterocyclic Derivatives
Thiazole and pyrimidine derivatives (e.g., compounds 14a–14j in ) incorporate fluorophenyl groups but differ significantly in structure and function:
Biological Activity
7-(2-Fluorophenyl)-7-oxoheptanenitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a fluorophenyl group attached to a heptanenitrile backbone, this compound is being investigated for its therapeutic properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 221.24 g/mol. The structure features a heptane chain with a nitrile group and a ketone functionality, along with a para-fluorophenyl substituent.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. The presence of the fluorine atom enhances the compound's lipophilicity and binding interactions with biological targets, potentially leading to increased stability and efficacy in therapeutic applications.
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell proliferation and survival pathways, contributing to its anticancer properties .
- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound using an animal model of arthritis. Results indicated that treatment with this compound significantly reduced swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses effectively.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Substituent | Biological Activity |
|---|---|---|
| 7-(2-Chlorophenyl)-7-oxoheptanenitrile | Chlorine | Moderate anticancer activity |
| 7-(4-Methylphenyl)-7-oxoheptanenitrile | Methyl | Lower anti-inflammatory effects |
| 7-(3-Fluorophenyl)-7-oxoheptanenitrile | Fluorine | Similar kinase inhibition profile |
The presence of fluorine in this compound appears to enhance its binding affinity to biological targets compared to other halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
